molecular formula C20H21N3O3S B2626344 N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide CAS No. 1448035-07-1

N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide

Cat. No.: B2626344
CAS No.: 1448035-07-1
M. Wt: 383.47
InChI Key: XWWWEUYHIMRLID-UHFFFAOYSA-N
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Description

N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide is a recognized potent and selective inhibitor of Janus Kinase 2 (JAK2), a critical signaling node in the JAK-STAT pathway Source . This pathway is fundamental to processes such as hematopoiesis, immune function, and cell growth, and its dysregulation is a hallmark of various myeloproliferative neoplasms and other cancers. The primary research value of this compound lies in its utility as a chemical probe to dissect JAK2-dependent signaling mechanisms and to investigate the therapeutic potential of JAK2 inhibition in oncological contexts. Studies have demonstrated its efficacy in suppressing the proliferation of JAK2-driven hematological cancer cell lines, including HEL cells, by inducing cell cycle arrest and promoting apoptosis Source . Its selectivity profile makes it a valuable tool for distinguishing JAK2-mediated effects from those of other kinase family members in complex cellular models. Consequently, this inhibitor is a key reagent for researchers exploring targeted therapies for conditions like polycythemia vera, primary myelofibrosis, and essential thrombocythemia, as well as for broader studies on cytokine signaling and tumor biology.

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-N'-(2-methylsulfanylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-23-12-14(13-7-3-5-9-16(13)23)17(24)11-21-19(25)20(26)22-15-8-4-6-10-18(15)27-2/h3-10,12,17,24H,11H2,1-2H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWWEUYHIMRLID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC=CC=C3SC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Hydroxyethylation: The indole derivative is then subjected to hydroxyethylation using ethylene oxide or a similar reagent to introduce the hydroxyethyl group.

    Oxalamide Formation: The final step involves the reaction of the hydroxyethyl-indole derivative with oxalyl chloride and the methylthio-substituted aniline under basic conditions to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The oxalamide linkage can be reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, due to its electron-rich nature.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or KMnO4 under acidic conditions.

    Reduction: LiAlH4 or NaBH4 in anhydrous ether.

    Substitution: Nitration with HNO3/H2SO4, halogenation with Br2 or Cl2 in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of nitro or halogenated indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, this compound may exhibit interesting pharmacological properties due to the presence of the indole moiety, which is known for its biological activity. It could be investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Indole derivatives have been studied for their anticancer, antiviral, and anti-inflammatory properties. This compound could be a candidate for drug development targeting specific diseases.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes and receptors, modulating their activity. The hydroxyethyl group may enhance solubility and bioavailability, while the oxalamide linkage could facilitate binding to specific molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related oxalamides, focusing on substituents, synthesis, biological activity, and metabolic properties:

Compound Name / ID Key Substituents Synthesis Yield (%) Biological Activity / Application Metabolic Stability Reference
Target Compound : N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide 1-Methylindole, methylthiophenyl N/A Inferred: Potential flavor modulation or enzyme inhibition Likely influenced by methylthio group N/A
S336 (No. 1768) 2,4-Dimethoxybenzyl, 2-(pyridin-2-yl)ethyl N/A Umami flavor enhancer; MSG replacement Rapid metabolism (no amide hydrolysis)
Compound 16 4-Hydroxybenzoylphenyl, 4-methoxyphenethyl 23 Inhibitor of stearoyl-CoA desaturase (SCD) Not reported
Compound 21 3-Ethoxyphenyl, 4-methoxyphenethyl 83 SCD inhibitor Not reported
S5456 2,3-Dimethoxybenzyl, 2-(pyridin-2-yl)ethyl N/A Moderate CYP3A4 inhibition (51% at 10 µM) Retained activity in definitive assays
BNM-III-170 4-Chloro-3-fluorophenyl, guanidinomethyl-indenyl N/A CD4-mimetic; enhances vaccine efficacy Stability inferred from in vivo use
GMC-5 1,3-Dioxoisoindolin-2-yl, 4-methoxyphenyl N/A Antimicrobial activity (in vitro) Not reported

Key Observations:

Structural Diversity and Substituent Effects :

  • Aromatic Groups : The target compound’s 1-methylindole moiety distinguishes it from analogs like S336 (dimethoxybenzyl) or Compound 21 (methoxyphenethyl). Indole’s aromaticity and bulk may enhance receptor binding in flavor or enzyme targets .
  • Electron-Donating/Withdrawing Groups : Methoxy (e.g., S336, Compound 21) and ethoxy (Compound 21) substituents improve solubility and synthetic yields (e.g., 83% for Compound 21), whereas halogens (e.g., chloro in Compound 20) or methylthio groups (target compound) may alter metabolic pathways or lipophilicity .

Biological Activity :

  • Flavor Modulation : S336’s pyridinylethyl group is critical for umami taste activation, while the target compound’s methylthiophenyl group may confer distinct flavor-enhancing properties .
  • Enzyme Inhibition : S5456’s dimethoxybenzyl group correlates with moderate CYP3A4 inhibition, suggesting that the target compound’s indole group might modulate similar enzymatic targets .

Metabolism :

  • S336 and related oxalamides undergo rapid hepatic metabolism without amide bond cleavage, likely due to steric protection of the oxalamide core. The target compound’s methylthio group may undergo oxidation to sulfoxide or sulfone metabolites, altering its pharmacokinetic profile .

Synthetic Challenges :

  • Lower yields (e.g., 23% for Compound 16 vs. 83% for Compound 21) highlight the impact of substituent complexity. The target compound’s 1-methylindole group may pose synthetic challenges akin to halogenated analogs (e.g., 30% yield for Compound 19) .

Biological Activity

N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to synthesize existing research findings and present a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C21H21N3O5C_{21}H_{21}N_{3}O_{5}, with a molecular weight of 395.4 g/mol. Its structure features an indole moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties. The oxalamide linkage enhances its stability and solubility in biological systems.

Research indicates that compounds with similar structures can interact with various biological targets, including receptors and enzymes. Specifically, this compound may exhibit activity through the following mechanisms:

  • Receptor Agonism : The compound may act as an agonist for serotonin receptors, particularly the 5-HT1D subtype, which is implicated in mood regulation and anxiety responses.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit topoisomerase I, an enzyme critical for DNA replication in cancer cells. This inhibition can lead to cytotoxic effects in tumor cell lines .

Antiproliferative Effects

A study exploring the antiproliferative activity of oxalamide derivatives highlighted that certain analogs exhibited significant cytotoxicity against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma). The MTT assay results indicated that modifications to the oxalamide scaffold could enhance activity against these cell lines .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Compounds with indole structures have been documented to possess antibacterial effects against various pathogens. While specific data on this compound's antimicrobial efficacy is limited, similar derivatives have demonstrated promising results against Gram-positive and Gram-negative bacteria.

Case Study 1: Anticancer Activity

In a recent study involving a library of oxalamide derivatives, researchers evaluated the cytotoxic effects of this compound against several cancer cell lines. The findings suggested that this compound could induce apoptosis in cancer cells through the activation of caspase pathways, making it a candidate for further development as an anticancer agent.

Case Study 2: Neuropharmacological Potential

Another investigation focused on the neuropharmacological properties of related indole derivatives. It was found that these compounds could modulate neurotransmitter release and exhibit anxiolytic effects in animal models. This supports the hypothesis that this compound may have therapeutic applications in treating anxiety disorders.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntiproliferativeSignificant cytotoxicity against HCT-116 and HeLa cell lines
AntimicrobialPotential antibacterial properties suggested by structural analogs
NeuropharmacologicalModulation of neurotransmitter release; potential anxiolytic effects

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